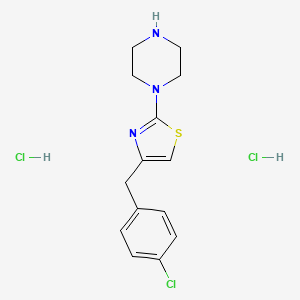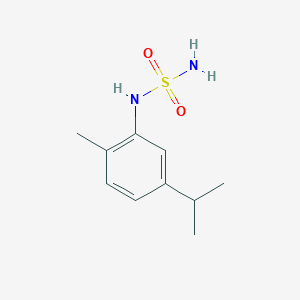
Sulfamide,carvacryl-(7ci,8ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamide, carvacryl- (7CI,8CI): . This compound is a derivative of sulfamide and carvacrol, combining the properties of both functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sulfamide, carvacryl- (7CI,8CI) typically involves the reaction of carvacrol with sulfamide under controlled conditions. One common method includes the use of chlorosulfonyl isocyanate (CSI) as a reagent, which reacts with carvacrol to form the desired sulfamide derivative . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of Sulfamide, carvacryl- (7CI,8CI) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Sulfamide, carvacryl- (7CI,8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamide group to amine derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are commonly employed.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sulfamide, carvacryl- (7CI,8CI) is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity .
Biology: The compound has been studied for its antibacterial properties, showing significant activity against various bacterial strains .
Industry: In the industrial sector, Sulfamide, carvacryl- (7CI,8CI) can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Sulfamide, carvacryl- (7CI,8CI) involves its interaction with bacterial enzymes, inhibiting their activity and thus preventing bacterial growth . The compound targets enzymes such as dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria . By inhibiting this enzyme, the compound disrupts the bacterial metabolic pathway, leading to cell death.
Comparación Con Compuestos Similares
Sulfanilamide: Another sulfonamide compound with antibacterial properties.
Carvacrol: A phenolic compound with antimicrobial and anticancer properties.
Uniqueness: Sulfamide, carvacryl- (7CI,8CI) combines the properties of both sulfamide and carvacrol, making it unique in its dual functionality
Propiedades
Número CAS |
6825-29-2 |
|---|---|
Fórmula molecular |
C10H16N2O2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
1-methyl-4-propan-2-yl-2-(sulfamoylamino)benzene |
InChI |
InChI=1S/C10H16N2O2S/c1-7(2)9-5-4-8(3)10(6-9)12-15(11,13)14/h4-7,12H,1-3H3,(H2,11,13,14) |
Clave InChI |
PPTUAHLABOVWDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(C)C)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![1,3-Bis[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-dihydro-2H-inden-2-one](/img/structure/B13802742.png)
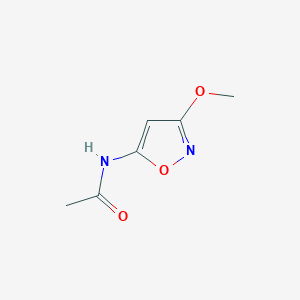
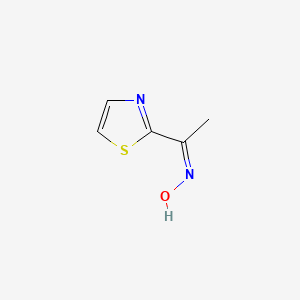
![Acetamide, N-[2-[[2-bromo-6-(methylsulfonyl)-4-nitrophenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B13802756.png)
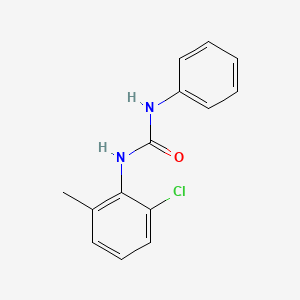
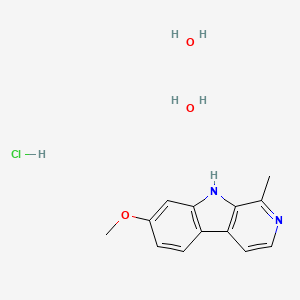
![11-Methyl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene](/img/structure/B13802775.png)
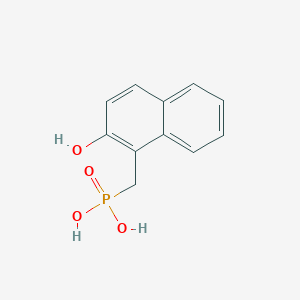
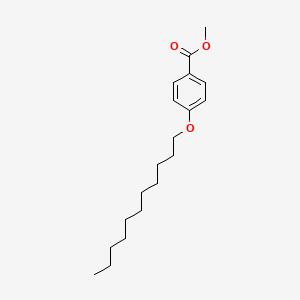
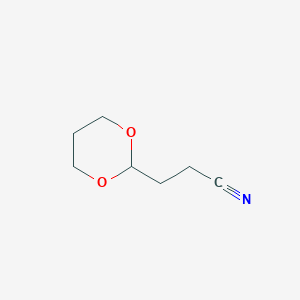
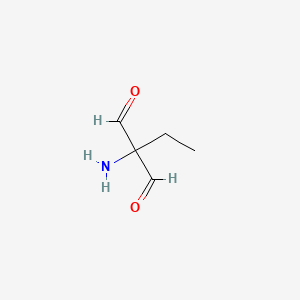
![1,2,3,4-Tetrahydro-2,4-dioxo-3,7-diphenylpyrrolo[1,2-a]-1,3,5-triazine-8-carbonitrile](/img/structure/B13802819.png)
